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Compound of Interest

Compound Name: N-Methyl-o-toluidine

Cat. No.: B147340 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Cross-

Referencing of N-Methyl-o-toluidine's Spectroscopic Fingerprints

This guide provides a comprehensive comparison of spectral data for N-Methyl-o-toluidine
(CAS No. 611-21-2) from leading chemical databases, including the Spectral Database for

Organic Compounds (SDBS), PubChem, and the NIST Chemistry WebBook. By presenting

quantitative data in standardized tables and outlining generalized experimental protocols, this

document aims to facilitate efficient and accurate structural elucidation and compound

verification.

Cross-Referenced Spectral Data
The following tables summarize the key spectral features of N-Methyl-o-toluidine across

various analytical techniques and databases. This allows for a direct comparison of reported

values, aiding in the validation of experimental results.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering insights into its structure. The primary

fragmentation patterns for N-Methyl-o-toluidine are presented below.
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Database/Source
Molecular Ion (M+)
[m/z]

Base Peak [m/z]
Other Major
Fragments [m/z]
(Relative Intensity)

SDBS 121 120 106, 91, 77

PubChem 121 120
106 (83.0), 91 (33.7),

77 (16.0), 65 (19.2)[1]

NIST Chemistry

WebBook
121 120 106, 91, 77

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule,

revealing their chemical environment, proximity to other protons, and the carbon skeleton to

which they are attached.

Database/S
ource

Solvent
Chemical
Shift (δ)
[ppm]

Multiplicity
Coupling
Constant
(J) [Hz]

Assignment

SDBS CDCl₃ 7.18 - 7.08 m - Ar-H

6.75 - 6.65 m - Ar-H

3.7 (approx.) br s - N-H

2.86 s - N-CH₃

2.29 s - Ar-CH₃

ChemicalBoo

k
CDCl₃ Not specified Not specified Not specified

Not

specified[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each

unique carbon atom in the structure gives a distinct signal.

Database/Source Solvent Chemical Shift (δ) [ppm]

SDBS CDCl₃
146.9, 130.3, 126.8, 122.2,

117.2, 109.2, 30.8, 17.5

SpectraBase CDCl₃

Data available, requires

account to view full

spectrum[3][4]

Infrared (IR) Spectroscopy Data
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying the

functional groups present in a compound.

Database/Source Technique
Major Absorption
Bands [cm⁻¹]

Functional Group
Assignment

SDBS Liquid Film

3418, 3054, 3021,

2972, 2942, 2883,

2807, 1606, 1585,

1515, 1459, 1317,

1264, 1130, 1045,

996, 750, 720

N-H stretch, C-H

(aromatic), C-H

(aliphatic), C=C

(aromatic), N-H bend,

C-N stretch, C-H out-

of-plane bend

NIST Chemistry

WebBook
Gas Phase

3440, 3060, 2950,

1610, 1510, 1460,

1320, 750

N-H stretch, C-H

(aromatic), C-H

(aliphatic), C=C

(aromatic), N-H bend,

C-N stretch, C-H out-

of-plane bend[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The wavelength of maximum absorption (λmax) is characteristic of the chromophores present.

Database/Source Solvent λmax [nm]

NIST Chemistry WebBook Ethanol 243, 288[7]

SpectraBase Not specified

Data available, requires

account to view full

spectrum[8]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented

above. Specific instrument parameters may vary.

Mass Spectrometry (Electron Ionization - EI)
Sample Preparation: A dilute solution of N-Methyl-o-toluidine is prepared in a volatile

organic solvent (e.g., methanol or dichloromethane).

Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities, or by direct injection.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
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Sample Preparation: Approximately 5-10 mg of N-Methyl-o-toluidine is dissolved in about

0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference

standard, such as tetramethylsilane (TMS), is often added.

Sample Loading: The solution is transferred to a clean, dry NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a

series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is

recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal-to-noise ratio.

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain

signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected,

and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy (Liquid Film)
Sample Preparation: A drop of neat (undiluted) liquid N-Methyl-o-toluidine is placed

between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. An

infrared beam is passed through the sample, and the detector measures the amount of light

that is transmitted at each wavenumber.

Data Processing: The resulting interferogram is converted into an IR spectrum (transmittance

or absorbance vs. wavenumber) via a Fourier transform. A background spectrum of the clean

salt plates is typically acquired and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of N-Methyl-o-toluidine is prepared in a UV-

transparent solvent (e.g., ethanol or hexane) of a known concentration.

Cuvette Filling: The solution is placed in a quartz cuvette. A reference cuvette is filled with

the pure solvent.

Data Acquisition: The cuvettes are placed in the sample and reference holders of the UV-Vis

spectrophotometer. The instrument scans a range of UV and visible wavelengths, measuring

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b147340?utm_src=pdf-body
https://www.benchchem.com/product/b147340?utm_src=pdf-body
https://www.benchchem.com/product/b147340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the absorbance of the sample relative to the reference.

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The

wavelength(s) of maximum absorbance (λmax) are identified.

Visualizing the Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectral data acquisition and how

different spectroscopic techniques contribute to the structural confirmation of N-Methyl-o-
toluidine.
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General workflow for acquiring and cross-referencing spectral data.
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Contribution of different spectral data to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147340#cross-referencing-n-methyl-o-toluidine-
spectral-data-with-chemical-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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